molecular formula C11H8FNO2 B3330104 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-49-2

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B3330104
CAS No.: 66504-49-2
M. Wt: 205.18 g/mol
InChI Key: UIVQAAIHSAYQKN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 66504-49-2) is a bicyclic lactam derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure is characterized by a rigid 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold, which imparts conformational rigidity, substituted with a 4-fluorophenyl group that modulates its electronic and steric properties to influence binding affinity and selectivity . A primary research application for this compound and its structural analogs is in endocrine therapy. Novel 3-azabicyclo[3.1.0]hexane-2,4-diones have been synthesized and demonstrated potent in vitro inhibition of human placental aromatase, a cytochrome P450 enzyme critical for converting androgens to estrogens . Certain derivatives in this class have shown over 140-fold greater potency than the clinically used agent aminoglutethimide, positioning them as promising candidates for the treatment of hormone-dependent tumors such as breast cancer . The 1R-(+)-enantiomer of a closely related compound was identified as responsible for the enzymatic inhibitory activity, highlighting the importance of stereochemistry . Furthermore, the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is recognized for its relevance in central nervous system (CNS) research. While this specific fluorophenyl-dione derivative is a key synthetic intermediate, other aryl-substituted analogs (e.g., 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane) have been reported to inhibit the reuptake of key monoamine neurotransmitters—norepinephrine, serotonin, and dopamine—making them compounds of interest for researching antidepressants and other neurological therapies . The synthesis of this compound can be achieved through annulation reactions involving cyclopropenes and aminocyclopropanes, a process that can be catalyzed by an iridium photoredox catalyst under blue LED irradiation to achieve high yields and diastereoselectivity . 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQAAIHSAYQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, making this method efficient for producing the desired bicyclic scaffold.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Aromatase Inhibitors

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has been extensively studied in aromatase inhibitors, targeting hormone-dependent cancers like breast cancer. Key analogs include:

Compound Name Substituents Aromatase Inhibition (Ki) Selectivity vs. CSCC Enzyme Potency vs. Aminoglutethimide (AG) References
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) 4-Aminophenyl, unsubstituted 1.2 µM Non-inhibitory ~1.7x more potent than AG (Ki = 1.8 µM)
1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e) 4-Aminophenyl, 3-butyl 0.015 µM Non-inhibitory ~120x more potent than AG
1-(4-Aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9f) 4-Aminophenyl, 3-pentyl 0.02 µM Non-inhibitory ~90x more potent than AG
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (hypothetical) 4-Fluorophenyl, unsubstituted Not reported Not reported Inferred lower potency than 9e/9f N/A

Key Findings :

  • Substituent Effects : Alkyl groups (e.g., butyl, pentyl) at position 3 enhance aromatase inhibition by 100–120-fold compared to AG, likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Electronic Effects: The 4-aminophenyl group in 9a provides moderate potency (Ki = 1.2 µM), while substitution with electron-withdrawing groups (e.g., fluorine) may reduce binding affinity unless compensated by steric optimization.

Fungicidal Agents

The scaffold is also utilized in agrochemicals. For example:

  • Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione): A broad-spectrum fungicide effective against Botrytis cinerea and Sclerotinia sclerotiorum. The dichlorophenyl group enhances lipophilicity, improving membrane penetration .
  • Hypothetical Fluorophenyl Derivative : Replacing dichlorophenyl with fluorophenyl may reduce fungicidal potency due to decreased halogen-mediated interactions but could lower environmental toxicity.

Nervous System Therapeutics

  • 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane : Acts as a dopamine reuptake inhibitor, targeting conditions like chronic pain and vasomotor symptoms .
  • 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane : Demonstrates similar neuroactivity, suggesting that aryl substituents at position 1 modulate target engagement .
  • Fluorophenyl Analogs : The 4-fluorophenyl group’s electronegativity may enhance blood-brain barrier penetration compared to bulkier substituents, though specific data are lacking.

Biological Activity

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_8FNO
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 66504-49-2

The compound features a bicyclic structure that is significant in various biological interactions, particularly in enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, exhibit notable inhibitory activity against various enzymes:

  • Aromatase Inhibition : Compounds related to this structure have shown promising results in inhibiting human placental aromatase, an enzyme crucial for converting androgens to estrogens. For instance, a study demonstrated that certain derivatives exhibited over 140-fold potency compared to aminoglutethimide, a clinically used aromatase inhibitor .
CompoundIC50 (nM)Comparison
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dioneTBDMore potent than aminoglutethimide
3-cyclohexyl derivative<10>140-fold more potent than aminoglutethimide

2. Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy, particularly in hormone-dependent tumors such as breast cancer. The ability to inhibit aromatase positions it as a candidate for endocrine therapies aimed at reducing estrogen levels in patients with estrogen-receptor positive cancers .

Case Study: Aromatase Inhibition

A detailed study synthesized several derivatives of 3-azabicyclo[3.1.0]hexane and tested their efficacy against aromatase in vitro:

  • The 1R-(+)-enantiomer of a related derivative was identified as the most active form, highlighting the importance of stereochemistry in biological activity.

Research Findings Summary

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their overall therapeutic potential.
  • Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels, suggesting a multifaceted approach to treating metabolic disorders .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclic diones often involves cyclization strategies. For this compound, key steps may include:

  • Ring-closing metathesis or intramolecular cycloaddition to form the bicyclo[3.1.0]hexane scaffold.
  • Fluorophenyl group incorporation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with 4-fluorophenylboronic acid.
  • Optimization parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (low temps for stereochemical fidelity), and catalyst selection (e.g., Pd for coupling reactions). Evidence from structurally similar compounds highlights the need for anhydrous conditions to avoid hydrolysis of the dione moiety .

Basic: How should researchers validate the structural integrity and purity of this compound?

Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm bicyclic geometry, as demonstrated for related azabicyclo structures (e.g., (1S,5R)-1-(4-Fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride) .
  • NMR spectroscopy : Use 1^1H/13^{13}C NMR to verify fluorophenyl integration and absence of diastereomers. 19^{19}F NMR can confirm para-substitution.
  • HPLC-MS : Assess purity (>95% recommended for biological assays) and detect byproducts. Ensure proper safety protocols (PPE, fume hoods) during handling due to potential toxicity .

Advanced: How can contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity) be systematically addressed?

Answer:

  • Comparative binding assays : Use radioligand displacement studies (e.g., 3^3H-labeled analogs) to quantify affinity for targets like androgen receptors, as seen in procymidone analogs .
  • Dose-response curves : Test across multiple concentrations (nM–µM range) to distinguish specific binding from nonspecific cytotoxicity.
  • Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes that may explain discrepancies .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Quantum mechanical calculations : Optimize geometry at the DFT/B3LYP level to assess electronic effects of the fluorine substituent on reactivity.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with androgen receptors) over 100+ ns to evaluate stability of binding poses.
  • Machine learning : Train models on existing azabicyclo dione datasets to predict ADMET properties or off-target effects .

Basic: What safety protocols are critical during experimental handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration, as advised for structurally similar chlorinated compounds .

Advanced: Which in vivo models are suitable for studying pharmacokinetics and metabolic stability?

Answer:

  • Rodent models : Administer via intravenous/oral routes to calculate bioavailability (F%) and half-life (t1/2_{1/2}). Monitor fluorophenyl metabolites via LC-MS/MS.
  • Hepatic microsome assays : Use human/rat microsomes to identify cytochrome P450-mediated oxidation pathways.
  • Tissue distribution studies : Radiolabel the compound (e.g., 18^{18}F) for PET imaging to track biodistribution, inspired by fluorine-containing analogs .

Advanced: How does stereochemical control during synthesis impact biological activity?

Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test each isomer in bioassays to correlate stereochemistry with efficacy.
  • X-ray validation : Confirm absolute configuration via single-crystal analysis, as shown for (1S,5R)-configured derivatives .
  • Structure-activity relationship (SAR) : Modify substituents on the azabicyclo core to probe steric vs. electronic contributions to target engagement.

Advanced: What strategies mitigate instability of the dione moiety under physiological conditions?

Answer:

  • Prodrug design : Mask the dione as a ketal or ester to enhance solubility and reduce hydrolysis.
  • pH optimization : Buffer formulations to pH 7.4 to minimize ring-opening reactions.
  • Accelerated stability testing : Use HPLC to monitor degradation products under high humidity/heat (40°C/75% RH for 4 weeks) .

Advanced: How can researchers resolve spectral overlap in NMR due to fluorophenyl protons?

Answer:

  • 19^{19}F-decoupled 1^1H NMR : Suppress scalar coupling between fluorine and protons.
  • 2D NMR techniques : Use HSQC or COSY to assign overlapping signals in the aromatic region.
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs for enhanced resolution in 13^{13}C NMR .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout models : Delete putative targets (e.g., androgen receptors) to confirm on-target effects.
  • Thermal shift assays : Measure protein thermal stability shifts upon ligand binding.
  • Transcriptomic profiling : Use RNA-seq to identify downstream pathways modulated by the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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